molecular formula C13H9NS B1203474 2-Phenylbenzothiazole CAS No. 883-93-2

2-Phenylbenzothiazole

Cat. No. B1203474
CAS RN: 883-93-2
M. Wt: 211.28 g/mol
InChI Key: XBHOUXSGHYZCNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylbenzothiazole and its derivatives has been a subject of significant interest. Various methods have been developed for its synthesis, including reactions involving o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions, which have been found to yield a series of new 2-phenylbenzothiazoles with potent and selective antitumor properties (Mortimer et al., 2006). Another method involves the reaction of dibenzyl disulfides with o-aminothiophenol, suggesting a novel transformation mechanism for the synthesis of 2-phenylbenzothiazoles (Shirinian et al., 2000).

Molecular Structure Analysis

The molecular structure of 2-Phenylbenzothiazole is crucial for its function and reactivity. Studies have shown that the structural features of 2-phenylbenzothiazole derivatives can significantly influence their biological activity, including antitumor and antibacterial properties (Racané et al., 2006). The crystal structures of related compounds have also been described, providing insights into their molecular configurations and interactions (Tommasi et al., 1999).

Chemical Reactions and Properties

2-Phenylbenzothiazole undergoes various chemical reactions, leading to the formation of different derivatives with unique properties. For instance, its reactions with organolithium reagents afford products deriving from ring opening (Tommasi et al., 1999). These reactions are pivotal for the synthesis of novel compounds with potential biological activities.

Physical Properties Analysis

The physical properties of 2-Phenylbenzothiazole, such as solubility, melting point, and stability, are essential for its application in various fields. These properties are influenced by the compound's molecular structure and can affect its reactivity and functionality in different environments. Studies focusing on the synthesis and characterization of 2-Phenylbenzothiazole derivatives provide valuable information on these properties (Weekes et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-Phenylbenzothiazole, including reactivity with various reagents, potential for forming derivatives, and biological activities, have been thoroughly investigated. Its ability to undergo different chemical transformations enables the synthesis of a wide range of compounds with diverse functions and applications. For example, the synthesis of 2-arylbenzothiazoles via phosphonium acidic ionic liquid catalysis showcases the compound's versatility and the potential for green chemistry approaches (Nguyen et al., 2018).

Scientific Research Applications

  • Green Chemistry

    • 2-Phenylbenzothiazole (2-PBZ) is used in green chemistry for the synthesis of important versatile scaffolds .
    • The method involves cascading immobilized enzyme catalysis and photocatalysis in a continuous-microflow manner .
    • This process achieved >99% product yield in just 4.6 minutes of total residence time .
  • Synthetic and Medicinal Chemistry

    • 2-Phenylbenzothiazole is a privileged scaffold in synthetic and medicinal chemistry .
    • Various synthetic approaches have been developed for the synthesis of 2-arylbenzothiazoles .
    • These compounds have numerous biological applications, making them important in the development of new therapeutics .
  • Pharmaceutical Chemistry

    • 2-Phenylbenzothiazole has a wide range of pharmacological properties .
    • Changes in the functional group at the 2nd position can drastically change the biological activity of compounds .
    • 2-Phenylbenzothiazole-based drugs have been developed for various applications, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative activities .
  • Cancer Research

    • Benzothiazole derivatives, including 2-Phenylbenzothiazole, show promise in cancer research .
    • These compounds are being explored as potential anti-tumor small molecule drugs .
  • Industrial Applications

    • 2-Phenylbenzothiazole derivatives are used as fluorescent pigment dyeing substrates .
    • They also possess β-D-galactosidase activities .
    • These compounds are used in bacterial detection .
  • Biological Applications

    • 2-Phenylbenzothiazole derivatives have been found to have anti-tumor , anti-melanogenesis , and anti-proliferative properties.
    • They are also used as anti-tumor imaging agents and as fluorescent probes for analyte detection .
  • Enzyme Catalysis

    • 2-Phenylbenzothiazole is used in the field of enzyme catalysis .
    • It is used in a process that involves cascading immobilized enzyme catalysis and photocatalysis in a continuous-microflow manner .
    • This process is used for the green, economic, efficient, and sustainable synthesis of 2-Phenylbenzothiazole .
  • Electrophosphorescent Emitter

    • 2-Phenylbenzothiazole derivatives are used as electrophosphorescent emitters in OLEDs .
    • This application is significant in the field of electronics and display technology .

Safety And Hazards

The safety data sheet for 2-Phenylbenzothiazole indicates that it poses special hazards arising from the substance or mixture Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides .

Future Directions

The development of synthetic processes for 2-Phenylbenzothiazole is one of the most significant problems facing researchers. The future development trend and prospect of the synthesis of benzothiazoles were anticipated . This orderly cascaded continuous-flow microreactor system widens the limitations of photo-biocatalytic approaches and provides the potential foundation for the industrial green production of 2-Phenylbenzothiazole .

properties

IUPAC Name

2-phenyl-1,3-benzothiazole
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InChI

InChI=1S/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XBHOUXSGHYZCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9NS
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DSSTOX Substance ID

DTXSID80236946
Record name 2-Phenylbenzothiazole
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Molecular Weight

211.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Grey solid; [Acros Organics MSDS]
Record name 2-Phenylbenzothiazole
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Vapor Pressure

0.00000484 [mmHg]
Record name 2-Phenylbenzothiazole
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Product Name

2-Phenylbenzothiazole

CAS RN

883-93-2
Record name 2-Phenylbenzothiazole
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Synthesis routes and methods I

Procedure details

2-Aminothiophenol (0.856 ml, 8 mmol), benzaldehyde (0.813 ml, 8 mmol), 1 g of an oxidation catalyst and 15 ml of xylene as solvent were charged into a 100 ml three-neck flask, and were stirred at 120° C. for 13 hours under an oxygen atmosphere. The reaction mixture was filtered through Celite, and then the Celite and the oxidation catalyst were washed with ethyl acetate. The filtrate was condensed with a rotary evaporator to yield a solid. The solid was recrystallized from diethyl ether. Resulting colorless crystals were then weighed and the yield thereof was defined as a reaction yield.
Quantity
0.856 mL
Type
reactant
Reaction Step One
Quantity
0.813 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxidation catalyst
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1 g of 2-chlorotrytyl chloride resin (1.66 mmol/g, 1 eq) was allowed to swell in methylene chloride for 3-5 min, 1.162 mmol of N,N-diisopropylethylaminem (0.202 ml, 0.7 eq) and 1.66 mmol of aminothiophenol (0.178 ml, 1 eq) were added thereto, and the mixture was gently stirred for 3 hr at room temperature. Then, the resin was filtered and washed with a mixture of methylene chloride, methanol and N,N-diisopropylethylamine (85:10:5 v/v/v) to obtain 2-chlorotrityl resin loaded with 0.332 mmol/g of 2-aminobenzenethiol. The loaded 2-chlorotrityl resin 200 mg was suspended in 5-6 ml of N,N-dimethylformamide, 0.996 mmol of benzoyl chloride (0.116 ml, 3 eq) and the mmol of N,N-diisopropylethylamine (0.173 ml, 3 eq) were added thereto, and the mixture was shaken for 3 hr at room temperature. Then, the resin was filtered and washed with 5×10 ml N,N-dimethylformamide and 5×10 ml methylene chloride. The resin still remaining on the filter was then treated with 20 ml portions of 65% trifluoroacetic acid/methylene chloride and 5% triethylsilane/methylene chloride. The obtained filtrates were concentrated in a vacuum to obtain an oily residue, which was dissolved in 10 ml of N,N-dimethylformamide/methanol (9:1 v/v) containing 0.2 mmol of dithiothreitol (0.031 g). After 3 hr of standing at room temperature, the mixture was extracted with ether, washed with water, dried and concentrated in a vacuum to obtain the title compound as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.116 mL
Type
reactant
Reaction Step Three
Quantity
0.173 mL
Type
reactant
Reaction Step Three
Quantity
0.031 g
Type
reactant
Reaction Step Four
Quantity
5.5 (± 0.5) mL
Type
solvent
Reaction Step Five
Name
N,N-dimethylformamide methanol
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

As in Example 1b, 16.2 g (0.1 mol) of 2-aminothiophenol hydrochloride is reacted at 180° C bath temperature with 19.5 g (0.1 mol) of benzotrichloride (B). By extracting the reaction products with benzene and chromatographing the benzene extract on an Al2O3 column, 7.0 grams of Compound II were obtained, M.P. 105°-110° C (33% of the theory). A small specimen was recrystallized from ethanol: M.P. 113°-114° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenylbenzothiazole
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Citations

For This Compound
1,510
Citations
D Gómez de Segura, E Lalinde, MT Moreno - Inorganic Chemistry, 2022 - ACS Publications
New cyclometalated Pt II complexes with 2-phenylbenzothiazole (pbt) and two different picolinate ligands [Pt(pbt)(R-pic-κN,O)] (R = H (1), OH (2)) were prepared. In contrast to 1, the OH …
Number of citations: 4 pubs.acs.org
DG de Segura, R Lara, M Martínez-Junquera… - Dalton …, 2022 - pubs.rsc.org
… The solvate [Pt(pbt)Cl(DMSO)] complex 1 was obtained as a yellow solid following a classical protocol: 13b cycloplatination of 2-phenylbenzothiazole (Hpbt) in toluene at reflux for 3 h …
Number of citations: 6 pubs.rsc.org
R Wang, D Liu, H Ren, T Zhang, X Wang… - Journal of Materials …, 2011 - pubs.rsc.org
… Given the ease of synthesis and performance advantages of iridium complexes based on a 2-phenylbenzothiazole framework, we are now working on the synthesis of the dendritic …
Number of citations: 73 pubs.rsc.org
S Tzanopoulou, IC Pirmettis, G Patsis… - Inorganic …, 2006 - ACS Publications
The reaction of 2-(2‘-pyridyl)benzothiazole, [NN], with the ReO(V) 3+ and TcO(V) 3+ cores in the presence of thiophenols, [S] (RC 6 H 4 SH, R = H, 4-CH 3 , 4-OCH 3 ), as coligands led …
Number of citations: 34 pubs.acs.org
M Li, H Zeng, Y Meng, H Sun, S Liu, Z Lu… - Dalton …, 2011 - pubs.rsc.org
Four novel iridium(III) complexes bearing biphenyl (7a–7c) or fluorenyl (7d) modified benzothiazole cyclometallate ligands are synthesized. In comparison with the yellow parent …
Number of citations: 57 pubs.rsc.org
A Kapturkiewicz, TM Chen, IR Laskar… - Electrochemistry …, 2004 - Elsevier
Electrogenerated chemiluminescence (ECL) studies have been performed for the iridium(III) cyclometalated L 2 Ir(acac) complexes with substituted 2-phenylbenzothiazole ligand L. …
Number of citations: 75 www.sciencedirect.com
X Li, TN Zang, HJ Chi, Y Dong, GY Xiao, DY Zhang - Dyes and Pigments, 2014 - Elsevier
Phosphorescent robust heteroleptic iridium (III) [Ir(III)] complexes based on 2-(4-(9H-carbazol-9-yl)phenyl)benzothiazole integrated with three auxiliary ligand were designed, …
Number of citations: 20 www.sciencedirect.com
J Jia, M Cui, J Dai, B Liu - Dalton Transactions, 2015 - pubs.rsc.org
… In the present study, we report the synthesis and evaluation of 2-phenylbenzothiazole derivatives conjugated with [CpM(CO) 3 ] (M = 99m Tc, Re) by different carbon linkers (Fig. 2). …
Number of citations: 35 pubs.rsc.org
MT Bogert, HG Husted - Journal of the American Chemical …, 1932 - ACS Publications
In the course of certain pharmacological experiments in the benzothiazole field with which we have been occupied lately, we had occasion to prepare some of the well-known …
Number of citations: 14 pubs.acs.org
K Tokunaga, H Iino, J Hanna - The Journal of Physical Chemistry …, 2007 - ACS Publications
… In order to get insight into what determines the charge carrier mobility in a particular mesophase, we reinvestigated a 2-phenylbenzothiazole derivative of 7O-PBT-S12 in which …
Number of citations: 34 pubs.acs.org

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